molecular formula C27H32Cl2FN3O4 B1677116 Unii-2FJ6Y9S5AK CAS No. 908027-55-4

Unii-2FJ6Y9S5AK

Cat. No.: B1677116
CAS No.: 908027-55-4
M. Wt: 552.5 g/mol
InChI Key: UNXQGBMZYKHQCO-NVHWNKAKSA-N
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Description

MI-219 is a novel, potent, and orally active small molecule inhibitor of the interaction between human double minute 2 (HDM2) and p53. This interaction is crucial in the regulation of the p53 tumor suppressor protein, which plays a significant role in preventing cancer formation. By inhibiting this interaction, MI-219 can activate p53 function in cancer cells, leading to the suppression of tumor growth .

Chemical Reactions Analysis

MI-219 undergoes various chemical reactions, including:

    Oxidation: MI-219 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can also undergo reduction reactions, leading to reduced forms of MI-219.

    Substitution: MI-219 can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MI-219 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

MI-219 exerts its effects by binding to HDM2, thereby inhibiting its interaction with p53. This inhibition leads to the activation of p53, which in turn induces cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the up-regulation of p53, HDM2, and p21 in cancer cells with wild-type p53. These effects are observed both in vitro and in vivo, demonstrating the compound’s potential as a therapeutic agent .

Comparison with Similar Compounds

MI-219 is compared with other similar compounds, such as MI-319 and Nutlin-3, which also target the HDM2-p53 interaction. While all three compounds exhibit similar mechanisms of action, MI-219 has shown higher selectivity and potency in preclinical studies. MI-319 and Nutlin-3 are also effective in inhibiting tumor growth, but MI-219’s unique structure and binding affinity make it a more promising candidate for further development .

Similar compounds include:

Properties

CAS No.

908027-55-4

Molecular Formula

C27H32Cl2FN3O4

Molecular Weight

552.5 g/mol

IUPAC Name

(2'R,3S,3'R,5'R)-6-chloro-3'-(3-chlorophenyl)-N-[(3S)-3,4-dihydroxybutyl]-5'-(2,2-dimethylpropyl)-5-fluoro-2-oxospiro[1H-indole-3,4'-pyrrolidine]-2'-carboxamide

InChI

InChI=1S/C27H32Cl2FN3O4/c1-26(2,3)12-21-27(17-10-19(30)18(29)11-20(17)32-25(27)37)22(14-5-4-6-15(28)9-14)23(33-21)24(36)31-8-7-16(35)13-34/h4-6,9-11,16,21-23,33-35H,7-8,12-13H2,1-3H3,(H,31,36)(H,32,37)/t16-,21+,22-,23+,27-/m0/s1

InChI Key

UNXQGBMZYKHQCO-NVHWNKAKSA-N

SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F

Isomeric SMILES

CC(C)(C)C[C@@H]1[C@]2([C@H]([C@@H](N1)C(=O)NCC[C@@H](CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F

Canonical SMILES

CC(C)(C)CC1C2(C(C(N1)C(=O)NCCC(CO)O)C3=CC(=CC=C3)Cl)C4=CC(=C(C=C4NC2=O)Cl)F

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Spiro-oxindole;  MI219;  MI 219;  MI-219

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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